2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile
Description
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a brominated and fluorinated aromatic compound featuring a hydroxyl group adjacent to a nitrile moiety. For instance, 2-(4-bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3, C₈H₆BrNO, MW 212.05) serves as a structural analog lacking the fluorine atom . The fluorine substitution at the 2-position in the target compound likely enhances electronic effects and steric interactions, influencing its chemical behavior and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZCXGBIKZKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2-fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 2-(4-Bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3)
- Structure : Lacks the 2-fluoro substituent present in the target compound.
- Molecular Formula: C₈H₆BrNO vs. C₈H₅BrFNO (estimated for the target compound).
- Synthesis : High-yield routes for the 4-bromo derivative are established, suggesting possible adaptation for fluorinated analogs .
b) 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9)
- Structure : Bromo and fluoro groups at 3- and 4-positions, respectively, versus 4-bromo-2-fluoro in the target compound.
- Functional Groups : Missing the hydroxyl group adjacent to the nitrile.
c) 2-(4-Bromo-2-formylphenoxy)acetonitrile (CAS 125418-95-3)
- Structure: Contains a formylphenoxy group instead of the hydroxyl-nitrile motif.
- Molecular Weight: 240.05 g/mol (C₉H₆BrNO₂), higher than the target compound’s estimated ~230–235 g/mol.
- Reactivity : The formyl group introduces aldehyde-like reactivity, diverging from the hydroxyl-nitrile chemistry of the target compound .
d) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structure: Methoxy and bromo substituents on an acetophenone backbone.
- Functional Groups : Ketone instead of nitrile; methoxy group provides distinct electronic effects compared to fluorine.
- Applications : Used as an intermediate under controlled conditions, highlighting regulatory parallels for bromo-fluoro compounds .
Key Observations:
- Substituent Position : The 4-bromo-2-fluoro pattern in the target compound may enhance para-directed reactivity compared to meta-substituted analogs .
- Functional Groups : The hydroxyl-nitrile combination enables hydrogen bonding and nucleophilic reactivity, distinct from ketone or formyl groups in other compounds .
Biological Activity
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₈H₈BrFNO
- Molecular Weight : 232.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit:
- Antimicrobial Activity : Its structural components suggest potential interactions with bacterial enzymes, inhibiting their function and leading to cell death.
- Antiviral Properties : Similar compounds have shown effectiveness against viral replication, possibly through interference with viral proteins.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : In a study focused on the antimicrobial properties of halogenated phenyl compounds, this compound demonstrated significant activity against various strains of bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong efficacy.
- Antiviral Studies : A comparative study on small molecular inhibitors indicated that this compound could inhibit viral replication in vitro. The results showed a dose-dependent response, suggesting that structural modifications could enhance its antiviral potency.
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound revealed moderate toxicity in Jurkat T cells at elevated concentrations. Further investigations are warranted to evaluate its selectivity and therapeutic index.
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound for better efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
